3-[(2,5-difluorophenyl)methoxy]-5H,7H,8H-thiopyrano[4,3-c]pyridazine
Description
Properties
IUPAC Name |
3-[(2,5-difluorophenyl)methoxy]-7,8-dihydro-5H-thiopyrano[4,3-c]pyridazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N2OS/c15-11-1-2-12(16)9(5-11)7-19-14-6-10-8-20-4-3-13(10)17-18-14/h1-2,5-6H,3-4,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXFQHHXQBLQTOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC2=CC(=NN=C21)OCC3=C(C=CC(=C3)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,5-difluorophenyl)methoxy]-5H,7H,8H-thiopyrano[4,3-c]pyridazine typically involves multiple steps:
Formation of the Thiopyrano[4,3-c]pyridazine Core: This can be achieved through a cyclization reaction involving a pyridazine derivative and a thiol compound under acidic or basic conditions.
Introduction of the 2,5-Difluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a suitable nucleophile attacks a difluorobenzene derivative.
Methoxylation: The methoxy group can be introduced via a Williamson ether synthesis, where an alkoxide ion reacts with a halogenated precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Flow Chemistry: Implementing continuous flow reactors to improve scalability and control over reaction conditions.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiopyrano ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyridazine ring, potentially leading to dihydropyridazine derivatives.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Dihydropyridazine Derivatives: From reduction reactions.
Functionalized Aromatics: From substitution reactions.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic processes.
Biology and Medicine
Pharmacological Research: Investigated for its potential as a modulator of GABA receptors, which are crucial in the central nervous system.
Drug Development: Potential lead compound for developing new therapeutic agents targeting neurological disorders.
Industry
Material Science: Possible applications in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The compound is believed to exert its effects primarily through modulation of GABA receptors. These receptors are ion channels that mediate inhibitory neurotransmission in the central nervous system. By binding to these receptors, the compound can influence neuronal excitability and has potential therapeutic effects in conditions like anxiety, epilepsy, and insomnia .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Scaffolds
The compound’s thiopyrano[4,3-c]pyridazine core differs from related scaffolds in the following ways:
The sulfur atom in the thiopyrano ring may improve membrane permeability compared to oxygen-containing analogs, though this requires experimental validation.
Substituent Effects
The 2,5-difluorophenyl methoxy group is a critical substituent. Comparisons with other aryl methoxy derivatives include:
- 2,5-Difluorophenyl vs. Unsubstituted Phenyl : Fluorine atoms increase electronegativity and metabolic stability by resisting oxidative degradation. This substitution is common in kinase inhibitors to optimize target binding .
Biological Activity
3-[(2,5-Difluorophenyl)methoxy]-5H,7H,8H-thiopyrano[4,3-c]pyridazine is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a unique thiopyrano ring fused with a pyridazine moiety, which is known to influence its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C15H12F2N4OS
- Molecular Weight : 334.34 g/mol
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against several bacterial strains.
- Anticancer Potential : The compound has shown promise in inhibiting cancer cell proliferation in vitro, particularly in breast and lung cancer cell lines.
- Phosphodiesterase Inhibition : It has been identified as a selective inhibitor of phosphodiesterase 4 (PDE4), which is significant for therapeutic applications in inflammation and respiratory diseases.
The mechanism through which this compound exerts its biological effects includes:
- Enzyme Interaction : The thiopyrano structure allows for interaction with specific enzymes and receptors, potentially leading to inhibition or modulation of signaling pathways associated with disease processes.
- Structural Modifications : The presence of the difluorophenyl group enhances binding affinity to biological targets, improving efficacy.
Data Tables
Case Studies
- Anticancer Study : A study evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated significant cytotoxicity at concentrations above 20 µM, suggesting potential as an anticancer agent.
- PDE4 Inhibition Research : Another investigation focused on the compound's role as a PDE4 inhibitor in an asthma model. The findings revealed that oral administration significantly reduced airway hyperreactivity in mice models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
